molecular formula C19H13FN4O2S3 B2855098 N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 933233-22-8

N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2855098
CAS No.: 933233-22-8
M. Wt: 444.52
InChI Key: HESMDLCBTNVGIG-UHFFFAOYSA-N
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Description

Product Overview N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic organic compound belonging to the thiazolopyrimidine class. This heterocyclic scaffold is characterized by a fused bicyclic system, which is known to be nearly planar, a feature that can influence its intermolecular interactions and binding affinity in biological systems . The compound's structure integrates multiple pharmacologically active motifs, including a 3-fluorophenyl group and a thioxoimidazolidine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. Research Applications and Value This compound is primarily intended for research and development purposes in a laboratory setting. Its complex structure makes it a candidate for investigating structure-activity relationships (SAR), particularly in the exploration of new enzyme inhibitors. Thiazolopyrimidine derivatives are a subject of significant scientific interest due to their diverse biological activities. Researchers may utilize this specific chemical entity as a key building block or precursor in the synthesis of more complex molecules for pharmaceutical testing. Its well-defined structure allows for studies in crystallography and molecular modeling to understand supramolecular architectures stabilized by interactions such as hydrogen bonding and π–π stacking . Handling and Compliance This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and conduct all manipulations in a appropriately controlled laboratory environment wearing suitable personal protective equipment.

Properties

CAS No.

933233-22-8

Molecular Formula

C19H13FN4O2S3

Molecular Weight

444.52

IUPAC Name

N-(3-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13FN4O2S3/c20-11-5-4-6-12(9-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,25)(H,22,23,26)

InChI Key

HESMDLCBTNVGIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities that merit detailed exploration. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazolo[4,5-d]pyrimidine core combined with a fluorophenyl group and a thioacetamide moiety . The molecular formula is C20H13F3N4O2S3C_{20}H_{13}F_{3}N_{4}O_{2}S_{3} with a molecular weight of approximately 494.5 g/mol. This intricate structure enhances its interaction with biological targets, potentially leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal activities . For instance:

  • Antibacterial Activity : Studies have shown that derivatives within the thiazolidinone class possess significant antibacterial properties against various strains of bacteria. The presence of halogens such as fluorine can enhance these activities due to increased lipophilicity and improved binding affinity to bacterial targets .
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal strains in laboratory settings. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A series of synthesized thiazolidinone derivatives were evaluated for their antimicrobial properties against various pathogens. Results indicated that compounds with similar structural motifs exhibited potent antibacterial and antifungal activities compared to standard antibiotics .
  • Larvicidal Activity : Research also highlighted the mosquito larvicidal effects of related compounds against Culex quinquefasciatus larvae, suggesting potential applications in vector control .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in microbial cells, modulating their activity and leading to antimicrobial effects.
  • Cell Membrane Disruption : It may also affect the integrity of cell membranes in bacteria and fungi, leading to cell lysis and death.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
N-(3-fluorophenyl)-2-(7-oxo-thiazolo[4,5-d]pyrimidine)Thiazolo-pyrimidine coreAntibacterial and antifungal
1-Aryl ThiazolidinonesThiazolidinone coreAnticancer and antibacterial
4-ThiazolidinonesGeneral classAnticancer and antibacterial

Comparison with Similar Compounds

Structural Analogues with Thiazolo[4,5-d]pyrimidine Cores

Compound 19: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

  • Structural Differences: Replaces the 3-fluorophenyl-acetamide group with a chromenyl-thienopyrimidinone moiety.
  • Implications : The chromenyl group may enhance π-π stacking interactions, while the absence of fluorine reduces lipophilicity. Bioactivity likely diverges due to altered electronic properties.

Compound 20: 6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one

  • Structural Differences: Features a diphenyl-thiazolo-pyrimidine core linked to a coumarin derivative via an amino group.
Acetamide Derivatives with Varied Cores

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide

  • Structural Differences : Substitutes the thiazolo-pyrimidine core with a benzothiophen and pyrazine system.
  • Implications : The benzothiophen core may improve membrane permeability, but the lack of thioxo groups reduces hydrogen-bonding capacity. Bioactivity could target different enzyme classes (e.g., dehydrogenases vs. kinases).

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structural Differences: Simpler acetamide structure with oxazolidinone and dimethylphenyl groups.
Fluorinated Analogues in Agrochemicals

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Structural Differences : Difluorophenyl-sulfonamide linked to a triazolo-pyrimidine core.
  • Implications : Fluorine atoms enhance soil persistence and herbicidal activity. The target compound’s thioether and acetamide groups may offer different modes of action, possibly in mammalian systems.
Physicochemical and Bioactivity Comparisons
Property Target Compound Compound 19 Oxadixyl
Core Structure Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine + thienopyrimidinone Oxazolidinone
Key Substituents 3-Fluorophenyl, thioacetamide Chromenyl, methylthieno Dimethylphenyl, methoxy
Lipophilicity (Predicted) High (fluorine enhances logP) Moderate (polar chromenyl group) Moderate (methoxy reduces logP)
Potential Bioactivity Kinase inhibition, antimicrobial Anticancer (via chromenyl intercalation) Fungicidal

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of thioether bonds and fluorophenyl substitution patterns. Aromatic proton signals in the 7.2–8.1 ppm range validate the phenyl-thiazolo core .
  • Mass Spectrometry (HRMS) : Accurate mass determination (<5 ppm error) resolves ambiguities in molecular formula assignment, especially for sulfur-rich structures .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) ensures reproducibility in downstream assays .

How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Advanced
Low yields during thioacetamide coupling often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates, improving coupling efficiency .
  • Catalysis : Substoichiometric Cu(I) salts (e.g., CuBr) promote Ullmann-type C–S bond formation, reducing reaction time from 24h to 8h .
  • In Situ Monitoring : TLC or inline IR spectroscopy tracks intermediate consumption, enabling timely quenching to prevent degradation .

How should researchers address discrepancies in biological activity data across assay platforms?

Advanced
Contradictions (e.g., variable IC50_{50} values in enzyme inhibition assays) require:

  • Orthogonal Assays : Validate 5-lipoxygenase (5-LOX) inhibition via both fluorescence-based and oxygen-consumption assays to rule out assay-specific artifacts .
  • Cellular Context : Compare activity in immortalized vs. primary cell lines to assess cell-type-dependent permeability or metabolization .
  • Structural Dynamics : Molecular dynamics simulations (e.g., Desmond) identify conformational flexibility in the thiazolo core that may affect target binding .

What computational approaches predict the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with targets like 5-LOX. Key findings include hydrogen bonding between the fluorophenyl group and Arg101, stabilizing the enzyme-inhibitor complex .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic liabilities (e.g., CYP450 inhibition risk due to thioether moieties) .
  • Free-Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., replacing fluorine with chlorine) .

What challenges arise in crystallizing this compound for X-ray studies?

Q. Advanced

  • Solubility : Limited solubility in common solvents (e.g., DMSO) necessitates screening co-solvents (e.g., DMSO/ethanol mixtures) for crystal growth .
  • Polymorphism : Multiple crystalline forms may emerge; use of SHELXT for structure solution helps distinguish between polymorphs via Patterson map analysis .
  • Radiation Sensitivity : Synchrotron-based microcrystallography minimizes radiation damage to sulfur-rich crystals .

How do substituents on the phenyl ring influence bioactivity?

Q. Advanced

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances membrane permeability (logP reduction by ~0.5 units), while chlorine increases steric bulk, altering binding pocket interactions .
  • Meta-Substitution : 3-Fluorophenyl groups exhibit higher metabolic stability than para-substituted analogs in microsomal assays .
  • Thioether vs. Sulfone : Oxidation to sulfone derivatives abolishes antimicrobial activity, underscoring the thioether’s role in redox modulation .

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